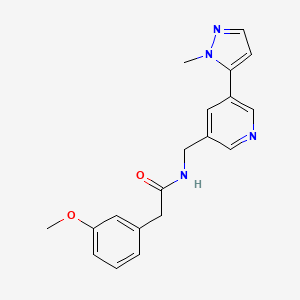
1-Methyl-4-piperidin-3-ylpiperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-4-piperidin-3-ylpiperidine is a heterocyclic organic compound that features a piperidine ring structure. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmacologically active compounds. This compound is characterized by the presence of a methyl group at the 1-position and a piperidin-3-yl group at the 4-position of the piperidine ring.
Mecanismo De Acción
Target of Action
Piperidine derivatives are known to interact with a variety of targets in the body . For instance, some piperidine-containing compounds are primarily kappa-opiate receptor agonists . These receptors play a crucial role in pain perception and response .
Mode of Action
Piperidine derivatives, such as meperidine, are known to act as kappa-opiate receptor agonists . They bind to these receptors and trigger a series of biochemical reactions that result in analgesic effects .
Biochemical Pathways
For instance, Meperidine, a piperidine derivative, is known to affect the opioidergic pathway .
Pharmacokinetics
Piperidine derivatives are generally well-absorbed and distributed throughout the body . They undergo metabolism in the liver and are excreted via the kidneys .
Result of Action
Piperidine derivatives are known to have a wide range of biological activities, including analgesic, anti-inflammatory, and antipsychotic effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-Methyl-4-piperidin-3-ylpiperidine. Factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and activity . .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Methyl-4-piperidin-3-ylpiperidine can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 1-methylpiperidine with 3-chloropiperidine in the presence of a base can yield the desired compound. Another method involves the reductive amination of 4-piperidone with methylamine, followed by cyclization.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) may be used to facilitate hydrogenation reactions. The process is often carried out in batch reactors with stringent control over temperature, pressure, and reaction time to achieve consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions: 1-Methyl-4-piperidin-3-ylpiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the piperidine ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides, and other electrophiles
Major Products Formed:
Oxidation: N-oxides
Reduction: Reduced piperidine derivatives
Substitution: Substituted piperidine derivatives with various functional groups
Aplicaciones Científicas De Investigación
1-Methyl-4-piperidin-3-ylpiperidine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its pharmacological properties, including potential use as an analgesic, anti-inflammatory, or antipsychotic agent.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Comparación Con Compuestos Similares
Piperidine: A basic structure similar to 1-Methyl-4-piperidin-3-ylpiperidine but without the methyl and piperidin-3-yl substituents.
Pyridine: A six-membered aromatic ring with one nitrogen atom, differing in its aromaticity and electronic properties.
Piperazine: A six-membered ring with two nitrogen atoms, used in various pharmaceutical applications.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and pharmacological properties. The presence of both a methyl group and a piperidin-3-yl group on the piperidine ring enhances its versatility in chemical synthesis and potential therapeutic applications.
Propiedades
IUPAC Name |
1-methyl-4-piperidin-3-ylpiperidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2/c1-13-7-4-10(5-8-13)11-3-2-6-12-9-11/h10-12H,2-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYTJFVIMWJVEHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)C2CCCNC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[1-(5-Chloropyrimidin-2-yl)azetidin-3-yl]imidazolidine-2,4-dione](/img/structure/B2435785.png)


![N-[5-[(4-chlorophenyl)sulfonyl]-4-(2,4-dichlorophenyl)-2-pyrimidinyl]-N,N-dimethylamine](/img/structure/B2435789.png)

![N-((6-morpholinopyridin-3-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2435793.png)

![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-({[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]carbamoyl}methoxy)acetamide](/img/structure/B2435795.png)

![3-[(1-Methylpiperidin-3-yl)methyl]aniline](/img/structure/B2435798.png)

![N-(4-(2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2435801.png)
![N-[2-(1H-Indol-3-YL)ethyl]cyclohexanamine hydrobromide](/img/new.no-structure.jpg)
